![molecular formula C6H4IN3O B13085574 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one](/img/structure/B13085574.png)
3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one is a heterocyclic compound that features an imidazo[1,2-b]pyridazine core with an iodine atom at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-3-iodoimidazo[1,2-b]pyridazine with tert-butyl (2-(methylamino)ethyl)carbamate in the presence of potassium fluoride (KF) and dimethyl sulfoxide (DMSO) as the solvent . The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) using silica gel plates .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
科学研究应用
3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a core structure for the development of potential therapeutic agents, including kinase inhibitors and other enzyme inhibitors.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, particularly those involving signal transduction and cellular proliferation.
Chemical Biology: It is employed in the design of chemical probes to investigate biological systems and identify molecular targets.
作用机制
The mechanism of action of 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth and proliferation . The inhibition occurs through the binding of the compound to the ATP-binding site of mTOR, preventing its activation and subsequent downstream signaling.
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Imidazo[1,2-a]pyrazine: Known for its versatility in organic synthesis and drug development.
Pyridazine Derivatives: These compounds share the pyridazine core and exhibit a range of biological activities.
Uniqueness
3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one is unique due to the presence of the iodine atom, which can be selectively substituted to create a variety of derivatives. This flexibility makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents.
属性
分子式 |
C6H4IN3O |
|---|---|
分子量 |
261.02 g/mol |
IUPAC 名称 |
3-iodo-5H-imidazo[1,2-b]pyridazin-6-one |
InChI |
InChI=1S/C6H4IN3O/c7-4-3-8-5-1-2-6(11)9-10(4)5/h1-3H,(H,9,11) |
InChI 键 |
CJBZTUGEOHGUDN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=C(N2NC1=O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide](/img/structure/B13085502.png)
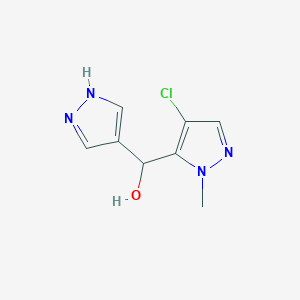
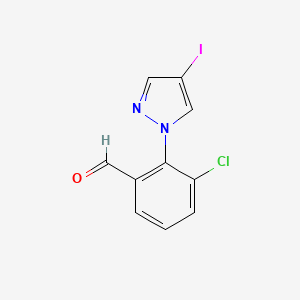
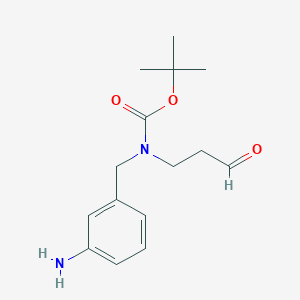
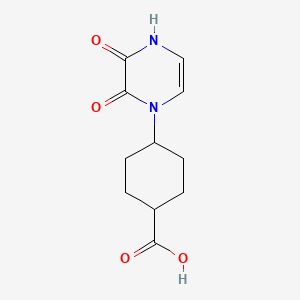
![2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B13085519.png)


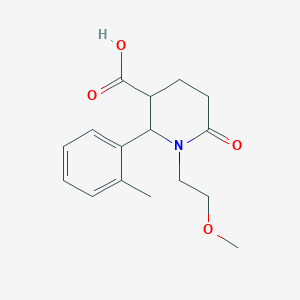

![7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13085550.png)

![4-[(2-Methylbutan-2-yl)oxy]aniline](/img/structure/B13085577.png)
